molecular formula C4H8O B042787 Tetrahydrofuran-D8 CAS No. 1693-74-9

Tetrahydrofuran-D8

Cat. No.: B042787
CAS No.: 1693-74-9
M. Wt: 80.15 g/mol
InChI Key: WYURNTSHIVDZCO-SVYQBANQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-D8 is synthesized by the deuteration of tetrahydrofuran. The process involves the exchange of hydrogen atoms in tetrahydrofuran with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The product is then purified to achieve the desired isotopic purity of ≥99.5% .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydrofuran-D8 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high isotopic purity and its ability to act as a non-interfering solvent in NMR spectroscopy. Unlike other deuterated solvents, this compound has a cyclic ether structure, which provides different solvation properties and can be advantageous in certain NMR studies .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURNTSHIVDZCO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937620
Record name (2H4)Tetrahydro(2H4)furan
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Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an odor like ether; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrahydrofuran-d8
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CAS No.

1693-74-9
Record name THF-d8
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Record name (2H4)Tetrahydro(2H4)furan
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Record name (2H4)Tetrahydro(2H4)furan
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Record name [2H4]tetrahydro[2H4]furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-D8
Reactant of Route 2
Tetrahydrofuran-D8
Reactant of Route 3
Tetrahydrofuran-D8
Reactant of Route 4
Tetrahydrofuran-D8
Reactant of Route 5
Tetrahydrofuran-D8
Reactant of Route 6
Tetrahydrofuran-D8
Customer
Q & A

Q1: How does THF-d8 interact with lithium compounds?

A1: THF-d8 forms complexes with various lithium compounds, impacting their aggregation state and reactivity. For instance, it forms mixed aggregates with lithium 2-(2-methoxyethoxy)ethoxide, influencing its interactions with other substrates. [] Similarly, it forms a 1:1 complex with lithium chloride when reacted with di-tert-butyl 2-lithio-2,4,4-trimethylglutarate. []

Q2: Does deuteration in THF-d8 affect its interaction with solutes compared to THF?

A2: Yes, deuteration can subtly influence interactions. For example, n-butyllithium exhibits greater stability in THF-d8 compared to THF, suggesting a kinetic isotope effect influencing the decomposition pathway. [] Additionally, the choice between THF-d8 and THF as a solvent can affect the equilibrium position of reactions involving proton transfer. []

Q3: What is the molecular formula and weight of THF-d8?

A3: The molecular formula of THF-d8 is C4D8O, and its molecular weight is 79.15 g/mol.

Q4: Is there spectroscopic data available for THF-d8?

A4: Yes, researchers have characterized THF-d8 using various spectroscopic techniques.
NMR: THF-d8 is primarily utilized as an NMR solvent, with its deuterium atoms replacing the 1H NMR signals of THF. * IR: Far-infrared spectroscopy has been used to study the pseudorotation of THF-d8. [] * Raman:* Researchers have employed Raman spectroscopy alongside IR to investigate the intermolecular forces in mercuric halide complexes with THF-d8. [, ]

Q5: How does THF-d8 behave at low temperatures?

A6: THF-d8 forms clathrate hydrates, ice-like structures, encapsulating guest molecules like SF6, SeF6, and CH4. NMR studies of these clathrates at temperatures as low as 1.8 K provide insights into the dynamics and reorientation of guest molecules within the clathrate cages. [, ]

Q6: Can THF-d8 be used to study catalytic reactions?

A7: While THF-d8 is primarily used as a solvent in NMR studies, its role can be crucial in understanding catalytic processes. For example, it was used in the investigation of H/D exchange reactions catalyzed by a ruthenium hydride complex. The study involved monitoring the exchange between methane and deuterated THF-d8, revealing the complex's ability to activate C-H bonds. []

Q7: Have there been any computational studies using THF-d8?

A8: Yes, DFT calculations were employed to investigate the mechanism of CO2 insertion into a ruthenium hydride complex in THF-d8. This study helped elucidate the reaction pathway and the influence of ancillary ligands on the thermodynamics of the insertion process. []

Q8: How does the deuteration of THF to THF-d8 affect its solvent properties and how does this influence reactions?

A9: Deuteration leads to slight differences in polarity and steric effects compared to THF. While often negligible, these differences can influence reaction rates, especially those involving proton transfer or sensitive to isotopic effects. [, ]

Q9: Are there specific storage recommendations for THF-d8?

A9: Like THF, THF-d8 is hygroscopic and prone to peroxide formation. It should be stored under an inert atmosphere, ideally in a nitrogen-filled glovebox, and tested for peroxides regularly.

Q10: How has the use of THF-d8 evolved in research?

A10: Initially, THF-d8 served primarily as a solvent in NMR, minimizing interference from solvent signals. Its application has since expanded to encompass mechanistic studies, particularly in organometallic chemistry and catalysis, taking advantage of deuterium's isotopic effects.

Q11: What are some examples of cross-disciplinary applications of THF-d8?

A28: * NMR studies of biological systems: While not directly covered in the provided research, THF-d8 can be used in conjunction with other deuterated solvents to study biomolecules and their interactions.* Material science: The study of clathrate hydrates formed with THF-d8 contributes to the understanding of gas storage and separation technologies. []

Q12: What analytical techniques benefit from the use of THF-d8?

A29:* NMR spectroscopy: THF-d8 is a crucial solvent for NMR, providing a clean background and enabling observation of solute signals. [, , , ]* Dynamic NMR: THF-d8 facilitates the study of dynamic processes, such as proton exchange and hindered rotation, through lineshape analysis and magnetization transfer experiments. [, , ]

Q13: What are some techniques used to analyze compounds dissolved in THF-d8?

A30:* Low-temperature NMR: Used to study dynamic processes, resolve complex spectra, and characterize reactive intermediates. [, , ]* Multi-nuclear NMR (1H, 13C, 19F, 7Li, etc.): Provides comprehensive structural information and insight into bonding and electronic environments. [, , , , , ]* 2D NMR techniques (HOESY, COSY, etc.): Helps determine spatial proximity of atoms and elucidate through-space interactions. []

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